N-1 Substituent Chain Length: Butyl Acetate (C4 Ester) vs. Ethyl Acetate (C2 Ester) vs. Acetic Acid (C1 Acid)
The target compound incorporates an n-butyl acetate chain (4-carbon ester linker) at N-1, whereas the closest ester analog, ethyl 2-(phenoxymethyl)-1H-benzimidazol-1-yl acetate, bears a 2-carbon ethyl acetate chain. The carboxylic acid analog, 2-(phenoxymethyl)-1H-benzimidazol-1-yl acetic acid, carries a free carboxylic acid (C1 acid). Although no head-to-head bioactivity comparison has been published for the target compound, SAR studies within the 2-(phenoxymethyl)benzimidazole class demonstrate that N-1 alkyl chain length modulates both antimicrobial potency and spectrum. Specifically, 1-alkyl-2-(substituted phenoxymethyl) benzimidazoles (R1X series) showed differential activity against Candida albicans and Aspergillus niger depending on the N-1 substituent, with longer alkyl chains generally enhancing antifungal activity [1]. The ethyl acetate analog serves predominantly as a synthetic intermediate (precursor to acetohydrazide derivatives) rather than as a standalone bioactive molecule [2]. The butyl acetate chain of the target compound offers intermediate lipophilicity (estimated cLogP ~3.8–4.2 based on fragment addition vs. ~2.8–3.2 for the ethyl acetate analog and ~2.0–2.5 for the acetic acid analog), which may improve membrane partitioning compared to shorter-chain analogs .
| Evidence Dimension | N-1 substituent chain length and terminal functional group |
|---|---|
| Target Compound Data | Butyl acetate chain (4-carbon ester); MW 338.4; estimated cLogP ~3.8–4.2 |
| Comparator Or Baseline | Ethyl acetate analog: 2-carbon ester chain, MW 310.3, estimated cLogP ~2.8–3.2. Acetic acid analog: 1-carbon acid chain, MW 282.3, estimated cLogP ~2.0–2.5. 1-Butyl analog (no ester): C4 alkyl chain, MW 280.4, estimated cLogP ~4.5–5.0. |
| Quantified Difference | cLogP difference of ~+0.6 to +1.0 log units vs. ethyl acetate analog; ~+1.3 to +2.2 log units vs. acetic acid analog; ~−0.3 to −1.2 log units vs. 1-butyl analog (non-ester). |
| Conditions | Lipophilicity estimates derived from fragment-based cLogP calculation (ChemDraw/ChemAxon methodology); not experimentally determined for target compound. |
Why This Matters
For procurement decisions, the butyl acetate chain length provides a distinct lipophilicity window that is relevant when optimizing membrane permeability or when the ethyl ester analog is too polar or the non-ester butyl analog is too lipophilic for the intended assay system.
- [1] Synthesis and antimicrobial studies of some novel benzimidazole derivatives. Asian Journal of Research in Chemistry, 2009. Reports differential antifungal activity of 1-alkyl-2-(substituted phenoxymethyl) benzimidazoles against C. albicans and A. niger. View Source
- [2] Salahuddin, M., et al. (2017). Synthesis, characterization and antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives. Arabian Journal of Chemistry, 10(Suppl 1), S869-S876. Describes ethyl 2-(phenoxymethyl)-1H-benzimidazol-1-yl acetate as intermediate for acetohydrazide synthesis. View Source
